

Spectroscopic Profile of 5-Hexyn-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Hexyn-1-ol

Cat. No.: B123273

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-hexyn-1-ol**, a valuable bifunctional molecule in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data

The spectroscopic data presented below provides key insights into the molecular structure of **5-hexyn-1-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR data for **5-hexyn-1-ol** are summarized below. The spectra are typically recorded in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.[1]

^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.67	Triplet	2H	H-1 (-CH ₂ OH)
~2.23	Triplet of Triplets	2H	H-4 (-CH ₂ C≡CH)
~1.98	Triplet	1H	H-6 (≡C-H)
~1.63	Quintet	2H	H-2 (-CH ₂ CH ₂ OH)
~1.58	Quintet	2H	H-3 (-CH ₂ CH ₂ C≡CH)
~1.40	Singlet (broad)	1H	-OH

¹³C NMR Data[2]

Chemical Shift (δ) ppm	Carbon Assignment
~83.9	C-5 (≡C-H)
~68.4	C-6 (≡C-H)
~62.1	C-1 (-CH ₂ OH)
~31.7	C-2 (-CH ₂ CH ₂ OH)
~24.8	C-3 (-CH ₂ CH ₂ C≡CH)
~18.2	C-4 (-CH ₂ C≡CH)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **5-hexyn-1-ol** exhibits characteristic absorption bands for its alcohol and terminal alkyne functionalities.

IR Absorption Data

Wavenumber (cm ⁻¹)	Description of Vibration
~3300 (broad)	O-H stretch (alcohol)
~3300 (sharp)	≡C-H stretch (alkyne)
~2940	sp ³ C-H stretch
~2120	C≡C stretch (alkyne)
~1050	C-O stretch (alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **5-hexyn-1-ol** is presented below.

Mass Spectrometry Data[3]

m/z	Relative Intensity (%)	Possible Fragment
98	~5	[M] ⁺ (Molecular Ion)
80	~20	[M - H ₂ O] ⁺
67	~100	[C ₅ H ₇] ⁺
54	~40	[C ₄ H ₆] ⁺
41	~60	[C ₃ H ₅] ⁺
31	~50	[CH ₂ OH] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

Sample Preparation:

- A sample of **5-hexyn-1-ol** (approximately 5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR) is accurately weighed and dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- The NMR tube is placed in the spectrometer.
- The magnetic field is locked onto the deuterium signal of the CDCl_3 .
- The magnetic field is shimmed to achieve homogeneity.
- For ^1H NMR, a standard pulse sequence is used to acquire the spectrum. Typically, 8 to 16 scans are sufficient.
- For ^{13}C NMR, a proton-decoupled pulse sequence is used. A larger number of scans (e.g., 128 or more) is typically required to achieve a good signal-to-noise ratio.

ATR-FTIR Spectroscopy

Sample Preparation:

- The diamond crystal of the Attenuated Total Reflectance (ATR) accessory is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is recorded.
- A small drop of neat **5-hexyn-1-ol** is placed onto the ATR crystal, ensuring complete coverage.
- The sample spectrum is recorded. The instrument typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

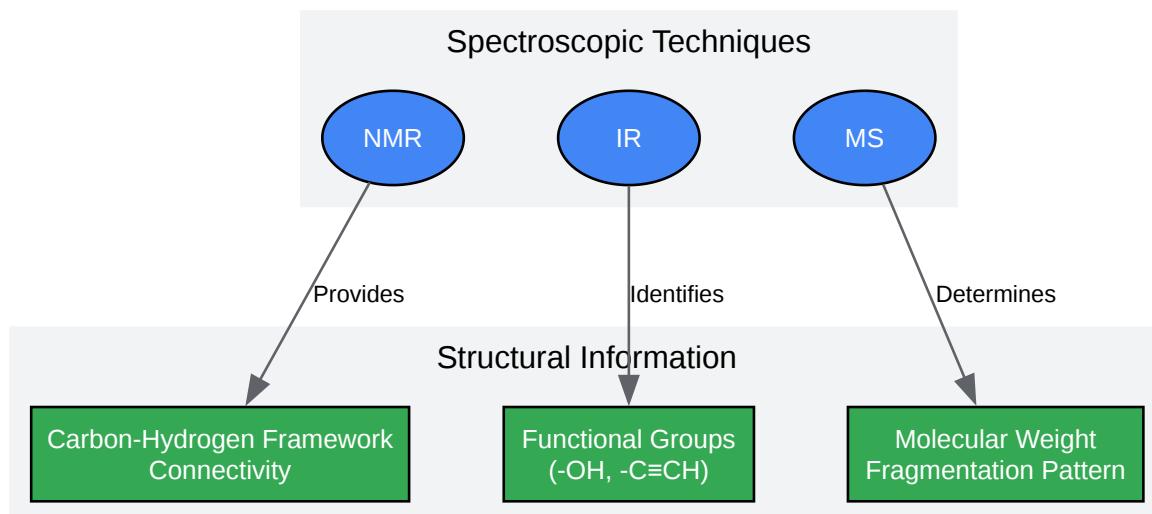
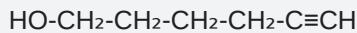
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

- A dilute solution of **5-hexyn-1-ol** in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
- The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before ionization, or directly via a heated probe.

Ionization and Analysis:



- In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
- This causes the molecules to ionize and fragment.
- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- A detector records the abundance of each ion, generating the mass spectrum.

Visualization

The following diagram illustrates the relationship between the spectroscopic techniques and the structural information they provide for **5-hexyn-1-ol**.

Spectroscopic Analysis of 5-Hexyn-1-ol

5-Hexyn-1-ol

[Click to download full resolution via product page](#)

Caption: Relationship between spectroscopic methods and the structural information obtained for **5-Hexyn-1-ol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. 5-HEXYN-1-OL(928-90-5) 13C NMR [m.chemicalbook.com]
- 3. 5-Hexyn-1-ol [webbook.nist.gov]

- To cite this document: BenchChem. [Spectroscopic Profile of 5-Hexyn-1-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b123273#5-hexyn-1-ol-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com